BAY-678 racemate

Human Neutrophil Elastase Enzyme Inhibition IC50

BAY-678 racemate (CAS 675103-35-2) is the racemic mixture of BAY-678, a synthetic small molecule belonging to the dihydropyrimidinone class of inhibitors. The compound functions as a potent, reversible, and cell-permeable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in inflammatory pulmonary diseases.

Molecular Formula C20H15F3N4O2
Molecular Weight 400.361
CAS No. 675103-35-2
Cat. No. B2927917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-678 racemate
CAS675103-35-2
Molecular FormulaC20H15F3N4O2
Molecular Weight400.361
Structural Identifiers
SMILESCC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
InChIInChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)
InChIKeyPGIVGIFOWOVINL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BAY-678 Racemate (CAS 675103-35-2): A Fourth-Generation Chemical Probe for Human Neutrophil Elastase Research


BAY-678 racemate (CAS 675103-35-2) is the racemic mixture of BAY-678, a synthetic small molecule belonging to the dihydropyrimidinone class of inhibitors [1]. The compound functions as a potent, reversible, and cell-permeable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in inflammatory pulmonary diseases [2]. Designated as a fourth-generation HNE inhibitor and nominated as a public chemical probe by the Structural Genomics Consortium (SGC), it serves as a critical tool compound for studying protease-antiprotease imbalance and validating HNE as a therapeutic target in preclinical models .

Why BAY-678 Racemate Cannot Be Substituted with General Serine Protease Inhibitors


In the context of HNE research, generic serine protease inhibitors (e.g., PMSF, AEBSF) or earlier-generation clinical candidates (e.g., sivelestat) exhibit significant limitations that preclude their use as substitutes for BAY-678 racemate. These alternatives lack the required combination of sub-100 nM potency, >2,000-fold selectivity across a broad protease panel, and validated oral bioavailability [1]. Furthermore, the stereochemical identity of the active (R)-enantiomer within the racemate is critical for functional activity; the (S)-enantiomer (BAY-677) is demonstrably inactive . The curated quantitative evidence below establishes the specific, measurable performance metrics that define BAY-678 racemate's utility and justify its procurement for targeted mechanistic studies and preclinical efficacy testing.

Quantitative Differentiation Guide: BAY-678 Racemate vs. HNE Inhibitor Comparators


Comparative HNE Inhibitory Potency: BAY-678 vs. Sivelestat and GW311616

BAY-678 racemate demonstrates single-digit nanomolar inhibitory potency against purified HNE. Its reported IC50 of 20 nM and Ki of 15 nM are significantly lower than those observed for the clinically used HNE inhibitor sivelestat [1]. This quantitative difference confirms BAY-678's superior target engagement in cell-free enzymatic assays.

Human Neutrophil Elastase Enzyme Inhibition IC50

Serine Protease Selectivity: BAY-678 Demonstrates >2,000-Fold Window Over 21 Proteases

In a comprehensive panel of 21 related serine proteases, BAY-678 exhibited no significant inhibition at concentrations up to 30 μM [1]. This translates to a >2,000-fold selectivity window relative to its HNE IC50 of 20 nM. This level of target discrimination is a hallmark of the 4th-generation HNE inhibitor series and is critical for interpreting phenotypic outcomes in cellular and in vivo models [2].

Selectivity Serine Protease Panel Off-Target Activity

In Vivo Pharmacokinetic Profile: Oral Bioavailability and Half-Life in Rodents

BAY-678 is characterized by favorable oral pharmacokinetics, distinguishing it from earlier peptide-based or parenteral-only HNE inhibitors. In rats, BAY-678 demonstrates a terminal half-life (t1/2) of 1.3 hours with medium systemic clearance [1]. This PK profile is sufficient to support oral dosing in rodent models of acute lung injury and emphysema, where significant in vivo efficacy has been demonstrated [2].

Oral Bioavailability Pharmacokinetics Half-Life In Vivo

Functional Relevance of Stereochemistry: Active (R)-Enantiomer vs. Inactive (S)-Enantiomer

The activity of BAY-678 racemate is entirely attributable to the (R)-enantiomer. The (S)-enantiomer, designated BAY-677, is completely inactive against HNE and serves as a highly valuable negative control compound . This stereochemical dependence confirms the specific, induced-fit binding mode of the (R)-enantiomer within the HNE active site and enables rigorous experimental design using matched-pair enantiomers [1].

Stereoselectivity Chiral Negative Control

Differentiation from MK0339 in Disease-Specific Functional Assays

In a functional assay using CD34+ cells from patients with ELANE mutations (associated with cyclic and congenital neutropenia), BAY-678, sivelestat, and GW311616 all failed to restore neutrophil differentiation [1]. In contrast, MK0339 demonstrated a unique ability to increase the proportion of neutrophil marker-positive cells. This differential effect, attributed to MK0339 binding to an alternative site on the NE protein, highlights that BAY-678 is not a universal HNE inhibitor for all disease contexts and that compound selection must be guided by the specific experimental model [1].

ELANE Neutropenia Neutrophil Differentiation Phenotypic Screening

Defined Application Scenarios for BAY-678 Racemate Based on Empirical Evidence


Preclinical Efficacy Studies in Acute Lung Injury (ALI) Models

BAY-678 racemate is specifically validated for oral administration in rodent models of protease-induced acute lung injury, where it inhibits exogenous HNE in the lung with a Ki of 15 nM after oral dosing [1]. Its favorable oral bioavailability and potent in vivo target engagement make it the preferred chemical probe for studying the role of HNE in ALI pathogenesis and for evaluating the therapeutic potential of systemic HNE inhibition.

Target Validation and Pathway Deconvolution Using Matched Enantiomer Controls

The availability of the active (R)-enantiomer (BAY-678) and the inactive (S)-enantiomer (BAY-677) provides a powerful experimental system for rigorous target validation . By using both compounds in parallel, researchers can confidently attribute any observed phenotypic changes (e.g., in inflammation, matrix degradation, or cell signaling) specifically to HNE inhibition, thereby eliminating concerns about non-specific compound effects.

In Vitro Studies Requiring High Selectivity Across the Serine Protease Family

For cellular assays where cross-reactivity with related proteases (e.g., proteinase 3, cathepsin G) could confound results, BAY-678 racemate offers a distinct advantage. Its demonstrated >2,000-fold selectivity window over a panel of 21 serine proteases ensures that observed biological effects are specifically attributable to HNE inhibition [2]. This makes it an ideal tool for dissecting HNE-specific contributions in complex inflammatory environments.

Chronic Oral Dosing Studies in Rodent Models of Pulmonary Disease

The oral bioavailability and pharmacokinetic profile of BAY-678 (t1/2 = 1.3 h in rats) support its use in chronic dosing paradigms [3]. This is a critical advantage over injectable-only HNE inhibitors like sivelestat, enabling long-term studies in models of chronic obstructive pulmonary disease (COPD), emphysema, and pulmonary hypertension where sustained target coverage is required to assess disease modification.

Technical Documentation Hub

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